7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a phenyl group attached to the imidazo[2,1-f]purine core
Preparation Methods
The synthesis of 7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Due to its unique structure, it has been investigated for its potential anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to the accumulation of S-phase cells and induction of apoptosis . The pathways involved include the folate pathway and other metabolic pathways critical for cell proliferation.
Comparison with Similar Compounds
7-(3-methoxyphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridines: These compounds have a similar fused ring structure and exhibit various biological activities, including acting as GABA receptor agonists and proton pump inhibitors.
Imidazo[4,5-c]pyridines: These derivatives are known for their anti-inflammatory and anticancer properties.
Triazolo[1,5-a]pyrimidines: These compounds have shown potential as anti-inflammatory agents and COX-2 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H19N5O3 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
7-(3-methoxyphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O3/c1-24-19-18(20(28)25(2)22(24)29)26-13-17(14-8-7-11-16(12-14)30-3)27(21(26)23-19)15-9-5-4-6-10-15/h4-13H,1-3H3 |
InChI Key |
NSHGTYPCEARWOW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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